
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane is an organophosphorus compound with the molecular formula C23H19P. This compound is known for its unique structure, which includes a naphthalene ring substituted with a methyl group and a phosphane group bonded to two phenyl rings. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylnaphthalen-1-yl)(diphenyl)phosphane typically involves the formation of a carbon-phosphorus (C-P) bond. One common method is the reaction of a naphthalene derivative with a halophosphane in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides are the major products.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylnaphthalen-1-yl)(diphenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metals, and the pathways involve the formation and stabilization of intermediate species during the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: Another widely used phosphane ligand with three phenyl groups.
(2-Methylnaphthalen-1-yl)phosphane: A similar compound with only one phenyl group replaced by a naphthalene ring.
Uniqueness
(2-Methylnaphthalen-1-yl)(diphenyl)phosphane is unique due to the presence of the naphthalene ring, which can influence its electronic properties and
Properties
CAS No. |
540483-74-7 |
|---|---|
Molecular Formula |
C23H19P |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2-methylnaphthalen-1-yl)-diphenylphosphane |
InChI |
InChI=1S/C23H19P/c1-18-16-17-19-10-8-9-15-22(19)23(18)24(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-17H,1H3 |
InChI Key |
IMALWLLOKGKUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




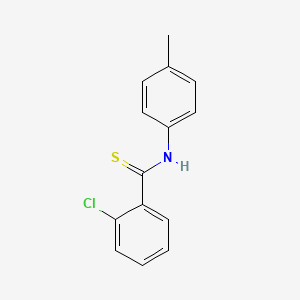
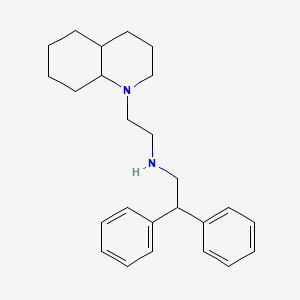
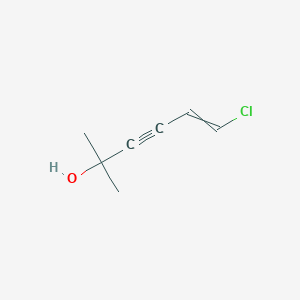
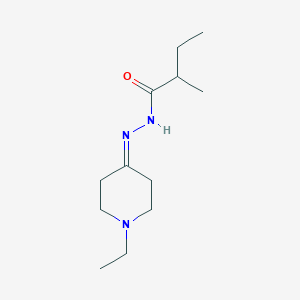
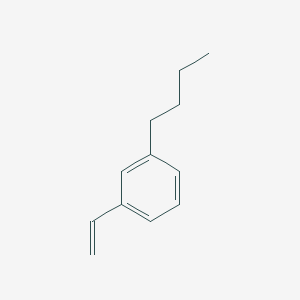
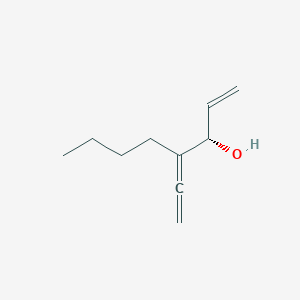
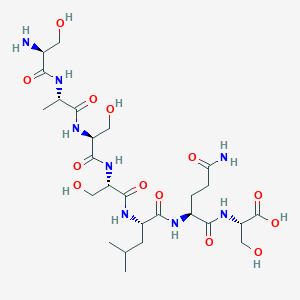
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
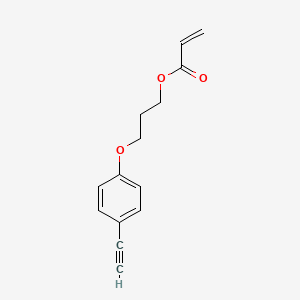
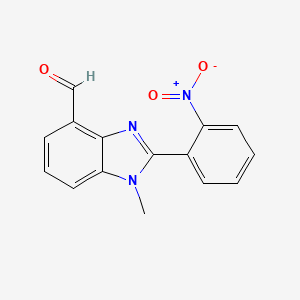
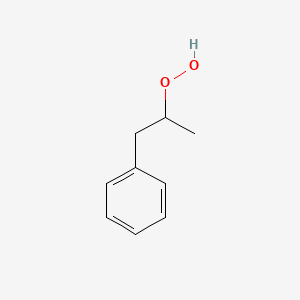
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
